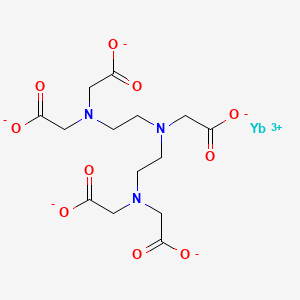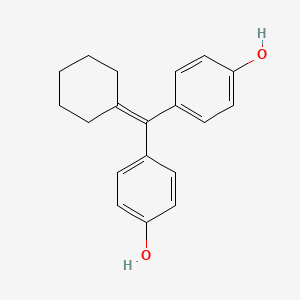
Difenol de ciclofenilo
Descripción general
Descripción
El 4-ciclohexiliden(4-hidroxifenil)metilfenol es un compuesto molecular pequeño con la fórmula química C19H20O2 . Es conocido por su estructura única, que incluye un grupo ciclohexilideno unido a una porción de hidroxifenilmetilfenol. Este compuesto tiene diversas aplicaciones en la investigación científica y la industria debido a sus propiedades químicas distintivas.
Aplicaciones Científicas De Investigación
4-cyclohexyliden(4-hydroxyphenyl)methylphenol has a wide range of applications in scientific research:
Mecanismo De Acción
El mecanismo de acción del 4-ciclohexiliden(4-hidroxifenil)metilfenol implica su interacción con dianas y vías moleculares específicas. Los grupos hidroxilo del compuesto pueden formar enlaces de hidrógeno con moléculas biológicas, afectando su función. Además, el grupo ciclohexilideno puede interactuar con regiones hidrofóbicas de las proteínas, influenciando su actividad . Estas interacciones pueden conducir a diversos efectos biológicos, incluyendo la modulación de la actividad enzimática y la alteración de las vías de señalización celular .
Safety and Hazards
Direcciones Futuras
Cyclofenil diphenol has shown an inhibitory effect on DENV replication in mammalian cells but not in mosquito cells . Other SERMs also inhibited DENV replication in mammalian cells, but cyclofenil showed the weakest cytotoxicity among these SERMs . Cyclofenil diphenol also inhibited the replication of Zika virus . These findings suggest that Cyclofenil diphenol could be further explored for its potential use in treating viral infections .
Análisis Bioquímico
Biochemical Properties
Cyclofenil diphenol plays a significant role in biochemical reactions, particularly in the inhibition of proteoglycan synthesis. It interacts with various enzymes and proteins, including those involved in the synthesis of chondroitin sulfate and hyaluronan . Cyclofenil diphenol inhibits the polymerization of chondroitin sulfate onto p-nitrophenyl beta-xyloside and interferes with the cellular uptake of amino acids via the system A carrier . These interactions suggest that Cyclofenil diphenol may act through multiple inhibitory mechanisms.
Cellular Effects
Cyclofenil diphenol has profound effects on various types of cells and cellular processes. In chondrocytes, it disrupts the Golgi apparatus, leading to the inhibition of proteoglycan synthesis . This compound also affects the cellular uptake of amino acids and the synthesis of chondroitin sulfate and hyaluronan . Additionally, Cyclofenil diphenol has been shown to inhibit the replication of dengue virus in mammalian cells . These effects highlight the compound’s influence on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Cyclofenil diphenol involves its interaction with various biomolecules and its ability to disrupt cellular processes. It inhibits the polymerization of chondroitin sulfate and interferes with the uptake of amino acids . Cyclofenil diphenol also induces the fragmentation of the Golgi apparatus into small vesicles . These actions suggest that Cyclofenil diphenol may act through multiple inhibitory mechanisms, affecting both protein synthesis and glycosaminoglycan synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cyclofenil diphenol change over time. Short-term exposure to the compound leads to the disappearance of Golgi stacks and the formation of large ribosome-studded vesicles in the endoplasmic reticulum . These changes are concentration-dependent and fully reversible within 21 hours of withdrawing the drug . Long-term effects include a decrease in the pool size of UDP-N-acetylglucosamine, UDP-N-acetylgalactosamine, and UDP-hexoses .
Dosage Effects in Animal Models
The effects of Cyclofenil diphenol vary with different dosages in animal models. At higher concentrations, the compound completely inhibits proteoglycan synthesis and induces significant ultrastructural changes in chondrocytes
Metabolic Pathways
Cyclofenil diphenol is involved in metabolic pathways related to the synthesis of glycosaminoglycans. It inhibits the synthesis of chondroitin sulfate and hyaluronan, which are Golgi-mediated events . The compound also affects the cellular uptake of amino acids and the pool size of various UDP-sugars . These interactions suggest that Cyclofenil diphenol may influence metabolic flux and metabolite levels.
Transport and Distribution
Cyclofenil diphenol is transported and distributed within cells and tissues through interactions with various transporters and binding proteins. It interferes with the cellular uptake of amino acids via the system A carrier and affects the localization and accumulation of glycosaminoglycans . The compound’s ability to induce retrograde trafficking of Golgi and trans-Golgi network markers to the endoplasmic reticulum further highlights its impact on cellular transport mechanisms .
Subcellular Localization
Cyclofenil diphenol primarily localizes to the Golgi apparatus and the endoplasmic reticulum. It induces fragmentation of the Golgi apparatus into small vesicles and causes the formation of large ribosome-studded vesicles in the endoplasmic reticulum . These changes suggest that Cyclofenil diphenol may affect the activity and function of these organelles through its interactions with targeting signals and post-translational modifications.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-ciclohexiliden(4-hidroxifenil)metilfenol normalmente implica la reacción de ciclohexanona con 4-hidroxibenzaldehído en condiciones ácidas . La reacción procede a través de un mecanismo de condensación, formando el enlace ciclohexilideno. El producto se purifica posteriormente mediante recristalización o cromatografía para obtener el compuesto deseado con alta pureza.
Métodos de producción industrial
La producción industrial de 4-ciclohexiliden(4-hidroxifenil)metilfenol sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactores industriales y sistemas de flujo continuo para garantizar una producción eficiente. Las condiciones de reacción se optimizan para maximizar el rendimiento y minimizar los subproductos. El producto final se somete a rigurosas medidas de control de calidad para garantizar la consistencia y la pureza .
Análisis De Reacciones Químicas
Tipos de reacciones
El 4-ciclohexiliden(4-hidroxifenil)metilfenol experimenta diversas reacciones químicas, entre ellas:
Oxidación: Los grupos hidroxilo se pueden oxidar para formar quinonas.
Reducción: El compuesto se puede reducir para formar derivados de ciclohexilmetilfenol.
Sustitución: Los grupos hidroxilo fenólicos pueden experimentar reacciones de sustitución con halógenos u otros electrófilos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4).
Sustitución: La halogenación se puede lograr utilizando reactivos como bromo (Br2) o cloro (Cl2) en condiciones ácidas.
Principales productos formados
Oxidación: Derivados de quinona.
Reducción: Derivados de ciclohexilmetilfenol.
Sustitución: Fenoles halogenados.
Aplicaciones en investigación científica
El 4-ciclohexiliden(4-hidroxifenil)metilfenol tiene una amplia gama de aplicaciones en la investigación científica:
Comparación Con Compuestos Similares
El 4-ciclohexiliden(4-hidroxifenil)metilfenol se puede comparar con otros compuestos similares, como:
Bisfenol A (BPA): Similar en estructura, pero carece del grupo ciclohexilideno.
Bisfenol S (BPS): Contiene un grupo sulfona en lugar del grupo ciclohexilideno.
Bisfenol F (BPF): Similar al BPA pero con un patrón de sustitución diferente en los anillos de fenol.
Unicidad
La presencia del grupo ciclohexilideno en el 4-ciclohexiliden(4-hidroxifenil)metilfenol confiere propiedades químicas únicas, como una mayor hidrofobicidad y impedimento estérico, lo que puede influir en su reactividad e interacciones con otras moléculas .
Propiedades
IUPAC Name |
4-[cyclohexylidene-(4-hydroxyphenyl)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O2/c20-17-10-6-15(7-11-17)19(14-4-2-1-3-5-14)16-8-12-18(21)13-9-16/h6-13,20-21H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POEZOFHZEJTFHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80199845 | |
| Record name | Cyclofenil diphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80199845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5189-40-2 | |
| Record name | Cyclofenil diphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5189-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclofenil diphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005189402 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclofenil diphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80199845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[cyclohexylidene(4-hydroxyphenyl)methyl]phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.611 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOFENIL DIPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00W4083OML | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary effect of Cyclofenil diphenol on chondrocytes?
A1: Cyclofenil diphenol is a weak non-steroidal estrogen that potently inhibits the synthesis of proteoglycans in chondrocytes. [, ] This occurs even at concentrations where protein synthesis is only minimally affected. [] The compound appears to specifically target the formation of glycosaminoglycan side chains in the Golgi apparatus, impacting the production of these crucial components of cartilage. []
Q2: How does Cyclofenil diphenol affect the Golgi apparatus?
A2: Treatment of chondrocytes with Cyclofenil diphenol leads to dramatic changes in the structure of the Golgi apparatus. [] Within a short period (40-60 minutes), the characteristic Golgi stacks disappear, and prolonged exposure (2-3 hours) causes distension and transformation of the endoplasmic reticulum (ER) into large vesicles. [] These vesicles are filled with flocculent and filamentous material and are studded with ribosomes. Notably, these changes are reversible upon removal of the drug. []
Q3: Are there structural analogs of Cyclofenil diphenol with similar effects?
A4: Yes, compounds structurally related to Cyclofenil diphenol, such as F6204 and F6091, also demonstrate a concentration-dependent inhibition of proteoglycan synthesis in chondrocytes. [] This suggests a structure-activity relationship where certain structural features are important for the observed biological activity. Interestingly, other compounds like stilboestrol, clomiphene, and tamoxiphen, which share structural similarities with Cyclofenil diphenol, also exhibit potent inhibition of proteoglycan synthesis. [] This further supports the notion that specific structural motifs are crucial for interacting with the target(s) responsible for this effect.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(4-Nitrophenyl)-5,6-dihydroimidazo[2,1-b]thiazol-7-ium-7-yl]ethanone](/img/structure/B1201868.png)
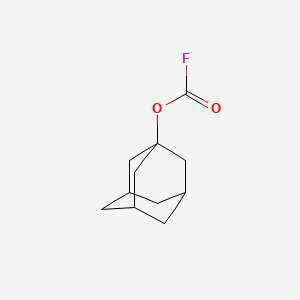
![1(3H)-Isobenzofuranone, 3,3-bis[4-(phosphonooxy)phenyl]-](/img/structure/B1201871.png)
![methyl 2-({[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetyl}amino)benzoate](/img/structure/B1201872.png)
![1,7-Dioxaspiro[5.5]undecan-4-ol](/img/structure/B1201874.png)
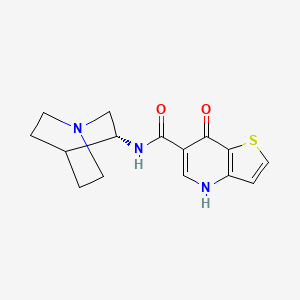
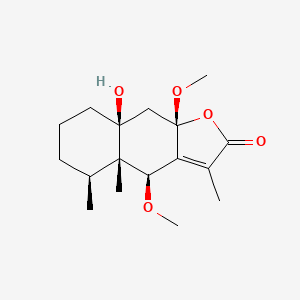
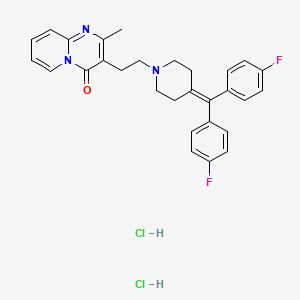

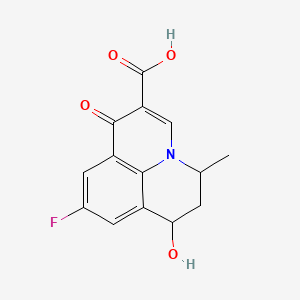

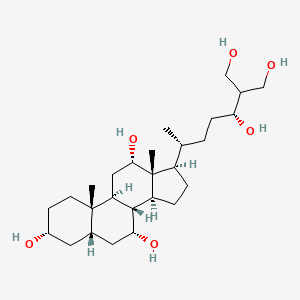
![7-Hydroxy-8-[(naphthalen-1-yl)diazenyl]naphthalene-1,3-disulfonic acid](/img/structure/B1201889.png)
